
3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidin-2-ylpiperidine-2,6-dione hydrochloride, also known as PPD, is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the pharmaceutical industry for the synthesis of various drugs. PPD has unique properties that make it an ideal candidate for drug development.
Aplicaciones Científicas De Investigación
Therapeutic Properties and Antitumor Activity
- Antitumor Activity: Piperazine-2,6-diones, similar to 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, exhibit significant antitumor activities against various cancers, including Lewis lung carcinoma, sarcoma, and leukemia. These compounds have been used in clinical trial combination therapy, suggesting their potential in cancer treatment. The mechanism of their effect on cell growth is an area of ongoing research (Mancilla et al., 2002).
Structural and Conformational Studies
- Molecular Structure Analysis: Studies on structurally similar compounds, such as 3-methyl-2,6-dip-toylpiperidine-4-one, involve detailed structural analysis using techniques like X-ray diffraction. These analyses provide insights into the molecular conformation of such compounds, which is crucial for understanding their interaction with biological targets (Lakshminarayana et al., 2010).
Synthetic Methods and Derivatives
- Synthetic Approaches: Research has been conducted on efficient synthesis methods for compounds like 3-(Pyrrolidin-1-yl)piperidine, closely related to this compound. These methods are crucial for producing large quantities for research and potential therapeutic applications (Smaliy et al., 2011).
Potential in Drug Development
- Pharmacological Potential: Various substituted piperidines, akin to this compound, are being explored for their pharmacological activities. Their structural diversity and potential biological activities make them candidates for developing new therapeutic agents (Bachmann et al., 1951).
Enantiomeric Separation and Chirality
- Chirality in Drug Action: Studies on the enantiomeric separation of piperidine-2,6-dione drugs using liquid chromatography highlight the importance of chirality in drug action. Understanding the enantiomeric properties of compounds like this compound is crucial for their potential therapeutic applications (Overbeke et al., 1997).
Safety and Hazards
Direcciones Futuras
Piperidines are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the synthesis of new drugs in the future .
Propiedades
IUPAC Name |
3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBHKWOVOGGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

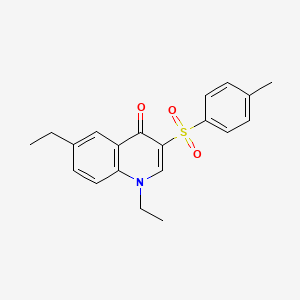
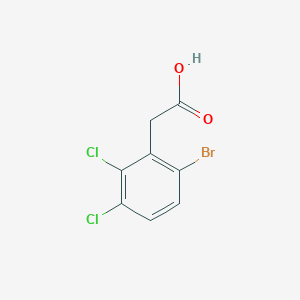
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
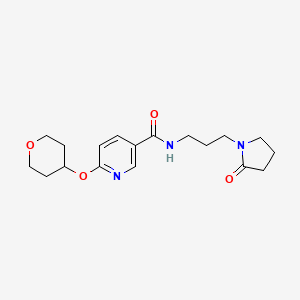
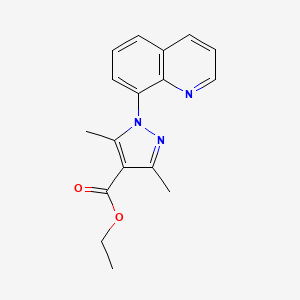
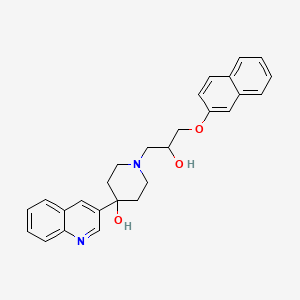
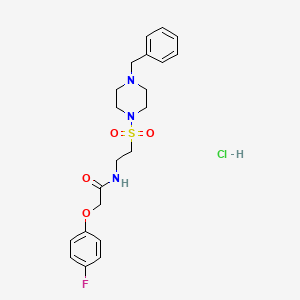
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

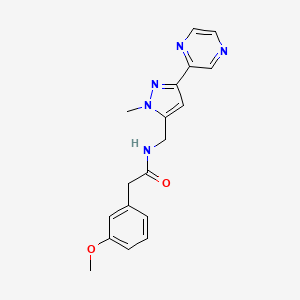
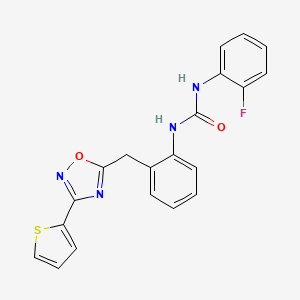
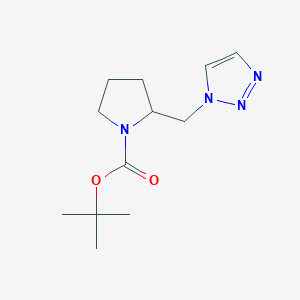
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)